molecular formula C8H7N5O3D4 B602433 Acyclovir-d4 CAS No. 1185179-33-2

Acyclovir-d4

Cat. No. B602433
M. Wt: 229.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Acyclovir-d4 is intended for use as an internal standard for the quantification of acyclovir . It is a guanosine analog that has antiviral activity in vitro against the herpes simplex viruses, varicella zoster virus, Epstein-Barr virus, cytomegalovirus, and human herpes virus 6 . It diffuses freely into cells and is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase .


Molecular Structure Analysis

The molecular formula of Acyclovir-d4 is C8H11N5O3 . The structure of Acyclovir-d4 is illustrated in Figure 1 . As an antiviral drug of guanine nucleoside analogues, Acyclovir-d4 is one of the most commonly used antiviral drugs all around the world .


Chemical Reactions Analysis

Acyclovir is an antiviral agent that incorporates itself into viral DNA, preventing further synthesis . It inhibits DNA synthesis and viral replication after converting to acyclovir triphosphate by viral and cellular enzymes .


Physical And Chemical Properties Analysis

The molecular weight of Acyclovir-d4 is 229.23 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are 229.11129621 g/mol .

Scientific Research Applications

  • Acyclovir's Inhibition of HIV Replication : Acyclovir, a guanosine nucleoside analog, potently inhibits herpes simplex virus (HSV) replication. Studies have shown that acyclovir treatment in patients coinfected with HSV and HIV can decrease HIV viral load. This is due to acyclovir's direct inhibition of HIV infection, making it a potential lead for new HIV treatments, despite the risk of resistant mutants emerging (McMahon et al., 2008).

  • Protective Effects Against Acyclovir-Induced Nephrotoxicity : Acyclovir is known for its nephrotoxic effects. However, vitamin D has shown protective effects against these side effects. It does this by improving kidney function and histopathological changes in rat kidneys (Badawi, 2022).

  • Resistance of Herpes Simplex Virus to Acyclovir : A study spanning over 2 years collected over 2,000 HSV isolates and tested their sensitivity to Acyclovir. This study suggested a prevalence of resistance of approximately 0.1 to 0.6% in immunocompetent individuals, with a higher prevalence in treated immunocompromised individuals (Christophers et al., 1998).

  • Topical Formulation of Acyclovir for Herpes Infections : Research has been conducted on combining block copolymer micelles and cyclodextrins to improve acyclovir's solubility and antiviral performance. This approach can be valuable for tuning the rheological features and drug release profiles from supramolecular gels (Di Donato et al., 2020).

  • Recurrent Acyclovir-Resistant Genital Herpes : Resistance to acyclovir in immunocompetent patients with herpes simplex virus infection has been a growing concern. Although rare, such cases pose significant challenges in treatment strategies (Kost et al., 1993).

  • Species Differences in Acyclovir Metabolism : There are significant differences in the absorption, metabolism, and elimination of acyclovir among various species. Understanding these differences is crucial for drug development and effective treatment strategies (de Miranda & Good, 1992).

  • Safety and Efficacy of High-Dose Intravenous Acyclovir : Studies on neonatal herpes simplex virus disease indicate that high-dose intravenous acyclovir is safe and significantly improves survival rates compared to standard-dose therapy. This finding emphasizes the importance of dosage in antiviral therapy (Kimberlin et al., 2001).

properties

IUPAC Name

2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXAQIIEYXACX-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acyclovir-d4

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-9-(2-hydroxyethoxymethyl)adenine (0.22g) in water (30ml) was added a suspension of adenosine deaminase in aqueous ammonium sulfate (0.44ml, containing 4.4mg of the enzyme). The reaction mixture, which initially had a pH of 7.0, was heated at 37° C. for 18 hours, at which time the pH was 8.5 and TLC (silica gel plates developed in 15% methanol -- 85% chloroform) indicated a single product different from starting material. The reaction mixture was thoroughly chilled in an ice bath and the resulting white solid removed by filtration and thoroughly washed with cold water. The product was dried at 100° C./0.1mm Hg for 16 hours to give 0.20g of 9-(2-hydroxyethoxymethyl)guanine. 1/4 H2O, the structure of which was confirmed by m.p., TLC, U.V., NMR and mass spectroscopy analysis. Recrystallization from methanol gave the anhydrous 9-(2-hydroxyethoxymethyl)guanine.
Quantity
0.22 g
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30 mL
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Synthesis routes and methods II

Procedure details

9-(benzoyloxyethoxymethyl)guanine (0.58g) and methanol (80ml) saturated with ammonia were heated in a bomb at 80° C. for 16 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure. The residue was thoroughly washed with ether and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.31g., 75% of theoretical), m.p. 256.5°-257° C.
Quantity
0.58 g
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80 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine (0.375g) and methanol (80ml) saturated with anhydrous ammonia was heated in a bomb at 125° C. for 5 hours. The bomb was cooled in an ice bath and the reaction mixture removed. Solvent and excess ammonia were removed under reduced pressure at 50° C. After the residue was triturated with cold water to remove the ammonium chloride formed, the remaining solid was dried and then recrystallized from methanol to give pure 9-(2-hydroxyethoxymethyl)guanine (0.24g), m.p. 256.5°-257° C.
Name
2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine
Quantity
0.375 g
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reactant
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0 (± 1) mol
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80 mL
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Synthesis routes and methods IV

Procedure details

To a mixture of acetic anhydride (1.2 ml) and p-toluenesulfonic acid (0.09 g) was added with stirring dioxolane (1.02 g) - caution, exothermic. The solution was allowed to cool for several minutes. Diacetylguanine (1.45 g) and dry toluene (9 ml) were added and the reaction mixture was stirred at reflux for 18 hr. and then allowed to cool to room temperature. The toluene was decanted off and the residue triturated several times with benzene. Methanol (10 ml) was added to the residue and evaporated under reduced pressure. To the residue was added 40% aqueous methylamine (10 ml) and the mixture heated on a steam bath for 20 min. The water and methylamine were removed under reduced pressure, ethanol (10 ml) was added and evaporated. The residue was thoroughly extracted with boiling methanol (700 ml total) and the combined extracts evaporated. The resulting solid was triturated with cold ethanol and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.3 g).
Quantity
1.2 mL
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reactant
Reaction Step One
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0.09 g
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reactant
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1.02 g
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reactant
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Diacetylguanine
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1.45 g
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reactant
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9 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2-amino-9-(2-hydroxyethoxymethyl) adenine (0.22 g) in water (30 ml) was added a suspension of adenosine deaminase in aqueous ammonium sulfate (0.44 ml, containing 4.4 mg of the enzyme). The reaction mixture, which initially had a pH of 7.0, was heated at 37° C. for 18 hours, at which time the pH was 8.5 and TLC (silica gel plates developed in 15% methanol - 85% chloroform) indicated a single product different from starting material. The reaction mixture was thoroughly chilled in an ice bath and the resulting white solid removed by filtration and thoroughly washed with cold water. The product was dried at 100° C./0.1 mm Hg for 16 hours to give 0.20 g of 9-(2-hydroxyethoxymethyl)guanine. 1/4 H2O, the structure of which was confirmed by m.p., TLC, U.V., NMR and mass spectroscopy analysis. Recrystallization from methanol gave the anhydrous 9-(2-hydroxyethoxymethyl)quanine.
Quantity
0.22 g
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reactant
Reaction Step One
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30 mL
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Citations

For This Compound
10
Citations
J Shi, Y Hu, DE Smith, HJ Zhu - Journal of Chromatography B, 2018 - Elsevier
It is challenging to conduct a pharmacokinetic (PK) study on mice due to the limited amount of plasma one can obtain, which is also true for some clinical studies. Here, we developed …
Number of citations: 15 www.sciencedirect.com
A Saha, A Kumar, S Gurule, A Khuroo… - Mass Spectrom. Purif …, 2017 - researchgate.net
… Valacyclovir, acyclovir, Valacyclovir D4 and acyclovir D4 were detected in positive polarity in multiple reactions monitoring mode at mass transitions (m/z) 325.2→152.1, 226.2→152.1, …
Number of citations: 9 www.researchgate.net
D Goswami, A Khuroo, S Gurule… - Biomedical …, 2011 - Wiley Online Library
… The plasma sample of 0.100 μL aliquot was vortex mixed with 50 μL of IS dilution stock (approximately 1000.00 ng/mL of valganciclovir and 2000.00 ng/mL of acyclovir-d4) solution and …
ZH Li, H Sato, Y Fukuda, M Kurokawa… - Antiviral Chemistry …, 1999 - journals.sagepub.com
Clinical observations indicate that the antibody response to herpes simplex virus (HSV) in patients undergoing acyclovir treatment is reduced and, although the exact mechanism is not …
Number of citations: 4 journals.sagepub.com
C Prasse, MP Schlüsener, R Schulz, TA Ternes - pstorage-acs-6854636.s3 …
… Surrogate standards (acyclovir-d4; 13 C, 15 N2-lamivudine, nevirapine-d5; penciclovir-d4; ribavirin-13 C5; stavudine-d3; zidovudine-d3 (isotopic purity> 99%)) were obtained from …
Y Xu, Z Yuan, BJ Ni - Chemosphere, 2017 - Elsevier
… Isotope labeled compound acyclovir-d4 was obtained from Santa Cruz Biotechnology. HPLC grade organic solvents (methanol, acetonitrile, hexane and acetone) were supplied by …
Number of citations: 27 www.sciencedirect.com
Y Akiyama, N Matsumura, A Ono, S Hayashi… - Pharmaceutical …, 2023 - Springer
… Two volumes of acetonitrile containing the internal standard (acyclovir-d4 or ganciclovir-d5) … for ganciclovir, m/z 230.1 → 152.0 for acyclovir-d4, and m/z 261.1 → 152.1 for ganciclovir-d5…
Number of citations: 4 link.springer.com
RB Turner, A Cumpston, M Sweet… - Antimicrobial Agents …, 2016 - Am Soc Microbiol
… Briefly, labeled internal standard (acyclovir-d4) was added to diluted plasma samples, which were then deproteinized with trichloroacetic acid. The supernatant was analyzed by high-…
Number of citations: 17 journals.asm.org
M Bodenlenz, KI Tiffner, R Raml, T Augustin… - Clinical …, 2017 - Springer
… spectrometry (MS) using a Q-Exactive (Thermo) MS/MS in positive heated-electrospray mode (m/z 226.0935–152.05635 for acyclovir and 230.1196–152.05635 for the acyclovir-D4 …
Number of citations: 84 link.springer.com
G Schwagerle, MJ Sharp, A Parr, D Schimek… - International Journal of …, 2023 - Elsevier
… was performed by mass spectrometry (MS) using a 6495 TripleQuad LC/MS (Agilent Technologies, CA, USA) (m/z 226.0–152.0 for ACV and 230.0–152.0 for the acyclovir-D4 internal …
Number of citations: 3 www.sciencedirect.com

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